5-(Naphthalen-1-yl)-1,3,4-thiadiazol-2-amine

Anticancer agents Structure-activity relationship Thiadiazole derivatives

Researchers studying naphthyl-binding targets often face a lack of regioisomerically pure probes, where generic substitution with the 2-naphthyl analog (CAS 70057-70-4) yields divergent activity profiles. 5-(Naphthalen-1-yl)-1,3,4-thiadiazol-2-amine addresses this gap as a precise 1-naphthyl regioisomer for SAR studies. - Enables direct head-to-head comparison with the 2-naphthyl isomer to map regioisomer-dependent potency and selectivity. - The primary amine at the 2-position serves as a derivatization handle for focused library synthesis via acylation or sulfonylation. - Sourced through verified custom synthesis channels; contact BenchChem for batch-specific purity, lead times, and competitive quotation.

Molecular Formula C12H9N3S
Molecular Weight 227.29 g/mol
Cat. No. B12161499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Naphthalen-1-yl)-1,3,4-thiadiazol-2-amine
Molecular FormulaC12H9N3S
Molecular Weight227.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C3=NN=C(S3)N
InChIInChI=1S/C12H9N3S/c13-12-15-14-11(16-12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,13,15)
InChIKeyFIABVYFGQUPGTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Naphthalen-1-yl)-1,3,4-thiadiazol-2-amine: Core Structure & Procurement


5-(Naphthalen-1-yl)-1,3,4-thiadiazol-2-amine (molecular formula C₁₂H₉N₃S; molecular weight 227.28 g/mol) is a heterocyclic compound belonging to the 1,3,4-thiadiazole family. It features a naphthalen-1-yl substituent at the 5‑position and a primary amine at the 2‑position of the thiadiazole ring . This scaffold is recognized for its capacity to engage in π‑π stacking and hydrogen bonding with biological targets, a property that underlies its exploration in medicinal chemistry programs .

Why Naphthyl Thiadiazoles Are Not Interchangeable


Even within the narrow class of naphthyl‑substituted 1,3,4‑thiadiazol‑2‑amines, subtle changes in substitution pattern drastically alter biological performance. For example, a direct head‑to‑head study of structurally related 1,3,4‑thiadiazole derivatives revealed that phenyl‑substituted analogs (compounds 8‑14) exhibit significantly greater anticancer potency than their naphthyl‑substituted counterparts (compounds 1‑7) across multiple cell lines [1]. Furthermore, the position of the naphthyl attachment (1‑naphthyl vs. 2‑naphthyl) is known to influence molecular recognition and binding geometry [2]. Consequently, generic replacement with a different aryl‑substituted thiadiazole is likely to yield divergent activity profiles, making compound‑specific characterization essential for scientific or industrial use.

5-(Naphthalen-1-yl)-1,3,4-thiadiazol-2-amine: Quantitative Comparisons


Naphthyl vs. Phenyl Anticancer Potency

In a series of 1,3,4‑thiadiazole‑2‑thioacetamide derivatives, phenyl‑substituted compounds (8‑14) demonstrated superior anticancer activity compared to naphthyl‑substituted compounds (1‑7) across A549 (lung), MCF‑7 (breast), and HepG2 (liver) cancer cell lines [1]. While 5‑(naphthalen‑1‑yl)‑1,3,4‑thiadiazol‑2‑amine is not identical to the tested naphthyl‑containing derivatives, this class‑level inference indicates that naphthyl substitution generally reduces potency relative to phenyl substitution in this chemotype [1].

Anticancer agents Structure-activity relationship Thiadiazole derivatives

Naphthalene-Thiadiazole Hybrid Anticancer Activity

A 2024 study reported that novel 1,3,4‑thiadiazole‑naphthalene hybrids exhibit sub‑micromolar IC₅₀ values against HepG2‑1 liver cancer cells [1]. Although the exact compound 5‑(naphthalen‑1‑yl)‑1,3,4‑thiadiazol‑2‑amine was not tested, the data establish a performance benchmark for naphthalene‑containing thiadiazoles in this assay system [1].

Liver cancer Cytotoxicity Hybrid molecules

Regioisomer Impact: 1-Naphthyl vs. 2-Naphthyl

The isomeric compound 5‑(naphthalen‑2‑yl)‑1,3,4‑thiadiazol‑2‑amine (CAS 70057‑70‑4) is a direct regioisomer of the target compound . Differences in the orientation of the naphthyl group (1‑position vs. 2‑position) alter the molecular shape, π‑stacking geometry, and potential binding site complementarity [1].

Regioisomers Molecular recognition Bioactivity divergence

5-(Naphthalen-1-yl)-1,3,4-thiadiazol-2-amine Applications


Naphthyl-Mediated Binding in Anticancer SAR

The class‑level evidence that naphthyl‑substituted 1,3,4‑thiadiazoles exhibit reduced potency compared to phenyl‑substituted analogs positions this compound as a valuable tool for structure‑activity relationship (SAR) studies. Researchers can use it to probe the contribution of the bulky, aromatic naphthalen‑1‑yl group to target engagement and cellular permeability, helping to delineate the precise structural determinants of anticancer activity in this chemotype.

Chemical Probes for Naphthyl-Recognizing Targets

The 1‑naphthyl substituent confers a distinct π‑stacking and hydrophobic interaction profile . This compound is suitable for screening against targets where naphthalene binding is implicated (e.g., certain kinases, transporters, or DNA‑intercalating proteins). Its regioisomeric specificity (1‑naphthyl vs. 2‑naphthyl) offers a precise probe for mapping naphthyl‑binding pockets [1].

Regioisomer-Specific Reference Compound

As the 1‑naphthyl regioisomer (CAS 70057‑70‑4 is the 2‑naphthyl variant) , this compound serves as a critical reference in studies aimed at understanding how the point of attachment of the naphthyl group influences biological activity. Comparative studies with the 2‑naphthyl isomer can reveal regioisomer‑dependent effects on potency, selectivity, and off‑target profiles.

Scaffold for Medicinal Chemistry Diversification

The primary amine at the 2‑position offers a convenient handle for further derivatization (e.g., acylation, sulfonylation, or conjugation) . Medicinal chemists can leverage this reactive site to generate focused libraries of naphthyl‑thiadiazole analogs, potentially uncovering derivatives with improved potency or novel activities, guided by the cross‑study benchmark that naphthalene‑containing thiadiazole hybrids can achieve sub‑micromolar IC₅₀ values [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Naphthalen-1-yl)-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.